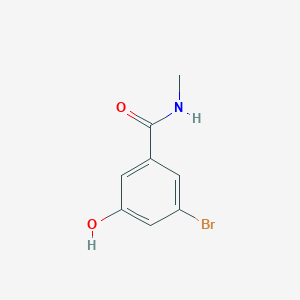
3-Bromo-5-hydroxy-N-methylbenzamide
Vue d'ensemble
Description
“3-Bromo-5-hydroxy-N-methylbenzamide” is likely a brominated derivative of N-methylbenzamide . N-methylbenzamide is an important pesticide intermediate and acts as a potent PDE10A inhibitor .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring substituted with a bromo group, a hydroxy group, and a N-methylbenzamide group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Brominated compounds are often used in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, 3-Bromo-N-methylbenzamide has a density of 1.5±0.1 g/cm³, a boiling point of 318.3±25.0 °C at 760 mmHg, and a flash point of 146.3±23.2 °C .Applications De Recherche Scientifique
Synthesis and Metabolic Studies
- Gawell et al. (1989) detailed the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, demonstrating advanced synthetic schemes that could be relevant for similar compounds like 3-Bromo-5-hydroxy-N-methylbenzamide for their potential applications in pharmacology and toxicology studies Gawell et al., 1989.
Photochemical Synthesis
- Kametani et al. (1972) explored the photochemical cyclisation processes to synthesize narwedine-type enones, a method that could be applicable to the synthesis of complex molecules including those related to this compound, highlighting the compound's potential in the development of new synthetic pathways Kametani et al., 1972.
Antioxidant Properties
- Li et al. (2012) identified new nitrogen-containing bromophenols with potent scavenging activity against radicals from the marine red alga Rhodomela confervoides, suggesting that derivatives of this compound could have potential applications as natural antioxidants in food and pharmaceutical industries Li et al., 2012.
Potential Therapeutic Applications
- Jung et al. (2017) demonstrated the antidiabetic potential of a compound through PPARα/γ dual activation, indicating that structurally related compounds like this compound could be explored for their therapeutic potential in treating metabolic disorders such as type 2 diabetes Jung et al., 2017.
Environmental Biodegradation
- McBride et al. (1986) studied the metabolism of the herbicide bromoxynil by Klebsiella pneumoniae, which could metabolize bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, demonstrating the potential for bioremediation strategies involving compounds like this compound McBride et al., 1986.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue
Mode of Action
It’s known that reactions at the benzylic position are important for synthesis problems . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide . This process could potentially be involved in the interaction of 3-Bromo-5-hydroxy-N-methylbenzamide with its targets.
Biochemical Pathways
Given the potential target of pde10a , it’s possible that this compound could affect pathways related to cyclic nucleotide signaling
Pharmacokinetics
It’s known that the metabolism of n,n-dimethylbenzamides by phenobarbital-induced rat liver microsomes results in the formation of n-methylbenzamides and formaldehyde . This suggests that similar metabolic processes could potentially occur with this compound, impacting its bioavailability.
Result of Action
Propriétés
IUPAC Name |
3-bromo-5-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(12)5-2-6(9)4-7(11)3-5/h2-4,11H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLMOZTVTXGUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



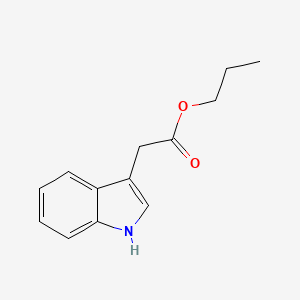
![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)
![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)
![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)
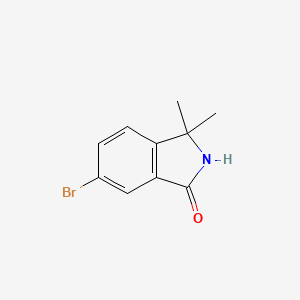


![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)
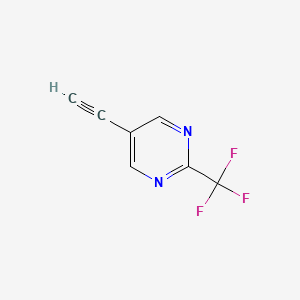
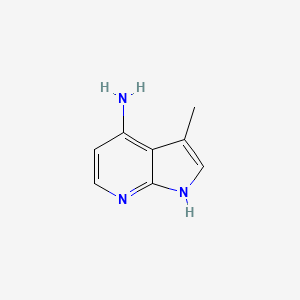
![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)